molecular formula C17H13N3O B14650279 1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one CAS No. 42280-42-2

1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one

Cat. No.: B14650279
CAS No.: 42280-42-2
M. Wt: 275.30 g/mol
InChI Key: UNNQILDJYWCWBH-UHFFFAOYSA-N
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Description

1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one is a compound of significant interest in the field of organic chemistry. This compound features an azide group attached to a phenyl ring, which is further connected to a conjugated penta-2,4-dien-1-one system. The presence of the azide group makes it a versatile intermediate for various chemical transformations, particularly in click chemistry and bioconjugation applications.

Preparation Methods

The synthesis of 1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-azidobenzaldehyde and acetophenone.

    Condensation Reaction: The key step involves a condensation reaction between 4-azidobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired penta-2,4-dien-1-one system.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include triazoles, amines, and substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one primarily involves its azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound acts as a linker between different molecular entities . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis.

Comparison with Similar Compounds

1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one can be compared with other azide-containing compounds:

The uniqueness of this compound lies in its conjugated penta-2,4-dien-1-one system, which provides additional reactivity and versatility compared to other azide-containing compounds.

Properties

CAS No.

42280-42-2

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

1-(4-azidophenyl)-5-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H13N3O/c18-20-19-16-12-10-15(11-13-16)17(21)9-5-4-8-14-6-2-1-3-7-14/h1-13H

InChI Key

UNNQILDJYWCWBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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